molecular formula C16H13NO3 B13145384 Ethyl(9-oxo-9h-fluoren-2-yl)carbamate CAS No. 42135-40-0

Ethyl(9-oxo-9h-fluoren-2-yl)carbamate

Cat. No.: B13145384
CAS No.: 42135-40-0
M. Wt: 267.28 g/mol
InChI Key: LOHZDFBCQVZOCH-UHFFFAOYSA-N
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Description

Ethyl(9-oxo-9H-fluoren-2-yl)carbamate is a chemical compound with the CAS Registry Number 42135-40-0 . It has a molecular formula of C16H13NO3 and a molecular weight of 267.279 g/mol . This compound belongs to the class of fluorene derivatives, a tricyclic aromatic hydrocarbon structure known to be a component of various bioactive compounds with diverse pharmacological actions . The fluorene nucleus is found in several drugs, including those with antimalarial, anti-inflammatory, and antiarrhythmic properties . The carbamate moiety incorporated into this molecule is a functional group found in compounds with a range of biological activities and can contribute to improving pharmacological and pharmacokinetic properties . Researchers are exploring novel fluorene derivatives like this one in the search for new antimicrobial strategies to address the major global public health threat of antimicrobial resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42135-40-0

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl N-(9-oxofluoren-2-yl)carbamate

InChI

InChI=1S/C16H13NO3/c1-2-20-16(19)17-10-7-8-12-11-5-3-4-6-13(11)15(18)14(12)9-10/h3-9H,2H2,1H3,(H,17,19)

InChI Key

LOHZDFBCQVZOCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthetic Methodologies and Strategies for Ethyl 9 Oxo 9h Fluoren 2 Yl Carbamate

Retrosynthetic Analysis and Precursor Design

A retrosynthetic analysis of Ethyl(9-oxo-9H-fluoren-2-yl)carbamate suggests that the target molecule can be disconnected at the carbamate (B1207046) linkage. This primary disconnection points to 2-aminofluoren-9-one as a key intermediate. The synthesis of this amino derivative then becomes the central challenge.

Further retrosynthetic disconnection of 2-aminofluoren-9-one can proceed via two main routes:

Route A: C-N Bond Formation: This route involves the formation of the carbon-nitrogen bond at the C-2 position of a fluorenone precursor. A suitable precursor for this approach would be a fluorenone derivative bearing a leaving group at the 2-position, such as 2-bromofluoren-9-one.

Route B: Reduction of a Nitro Group: This strategy involves the introduction of a nitro group at the C-2 position of the fluorenone ring, followed by its reduction to the corresponding amine. The precursor for this route is 2-nitrofluoren-9-one.

The fluorenone core itself can be synthesized through various methods, including the oxidation of fluorene (B118485) or cyclization of biphenyl (B1667301) derivatives.

Table 1: Key Precursors for the Synthesis of this compound

PrecursorStructureRole in Synthesis
2-Aminofluoren-9-oneDirect precursor for carbamate formation
2-Bromofluoren-9-oneSubstrate for C-N bond formation to yield 2-aminofluoren-9-one
2-Nitrofluoren-9-oneIntermediate for the synthesis of 2-aminofluoren-9-one via reduction
Fluoren-9-oneStarting material for the synthesis of functionalized fluorenone derivatives

Direct Synthesis Routes from Fluoren-9-one Derivatives

Direct synthesis routes commence with a pre-formed fluoren-9-one core and focus on the introduction and modification of substituents at the C-2 position.

This approach hinges on the successful amination of a fluorenone derivative, followed by the conversion of the resulting amino group into an ethyl carbamate.

A common strategy involves the nitration of fluoren-9-one to produce 2-nitrofluoren-9-one. The nitration of fluorene, the precursor to fluoren-9-one, can be achieved using nitric acid in glacial acetic acid. chemicalbook.com The subsequent oxidation of 2-nitrofluorene (B1194847) to 2-nitro-9-fluorenone (B187283) can be accomplished using various oxidizing agents, including air oxidation in the presence of a base like potassium hydroxide (B78521) in a solvent such as tetrahydrofuran. google.com

The reduction of the nitro group in 2-nitrofluoren-9-one to yield 2-aminofluoren-9-one is a critical step. This transformation can be achieved using standard reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Once 2-aminofluoren-9-one is obtained, the final step is the formation of the ethyl carbamate. This is typically achieved by reacting the amine with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netepa.gov

Table 2: Reaction Conditions for the Synthesis of 2-Nitrofluoren-9-one

Starting MaterialReagentsSolventTemperatureYield
2-NitrofluoreneAir, Potassium HydroxideTetrahydrofuranRoom Temperature98-99% google.com

An alternative to the nitration-reduction sequence is the direct introduction of a nitrogen-containing functionality that can be readily converted to the amine. One such method is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine.

In this context, 2-bromofluoren-9-one serves as a suitable substrate. The synthesis of 2-bromofluoren-9-one can be achieved by the bromination of fluoren-9-one. chemicalbook.comchemicalbook.comgoogle.com The Buchwald-Hartwig amination of 2-bromofluoren-9-one with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection if necessary, would yield 2-aminofluoren-9-one.

Indirect Synthetic Pathways

Indirect pathways involve the construction of the fluorenone ring system from acyclic or monocyclic precursors, with the necessary functional groups incorporated at an early stage.

Directed Ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.orgharvard.edu In the context of fluorenone synthesis, a directing group on one of the phenyl rings of a biphenyl precursor can direct lithiation to the ortho position. Subsequent reaction with an electrophile can introduce a functional group that facilitates the cyclization to the fluorenone core.

While not a direct route to this compound, DoM can be envisioned as a strategy to synthesize specifically substituted biphenyl precursors that can then be cyclized to form the desired fluorenone derivative. For instance, a directing group on one ring of a biphenyl could direct the introduction of a group that can be later converted to the ethyl carbamate, while the other ring is functionalized for the subsequent cyclization to form the 9-oxo bridge.

Various coupling reactions are instrumental in assembling the biphenyl core structure, which is a key precursor for many fluorenone syntheses. Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are widely used to form the central C-C bond of the biphenyl system. organic-chemistry.org By choosing appropriately functionalized aryl halides and arylboronic acids (for Suzuki coupling) or alkenes (for Heck coupling), a biphenyl with the necessary substituents for the subsequent cyclization and functional group transformations can be constructed.

For example, a substituted aryl halide can be coupled with another aromatic partner to form a biphenyl derivative that already contains a precursor to the ethyl carbamate group at the desired position. Subsequent intramolecular Friedel-Crafts acylation or other cyclization methods can then be employed to form the fluorenone ring. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound from 2-amino-9-fluorenone (B160198) and an ethylating agent, such as ethyl chloroformate, is highly dependent on the careful optimization of reaction conditions. Key parameters that influence the reaction outcome include the choice of solvent, reaction temperature, and the selection of an appropriate catalyst or base.

The solvent plays a critical role in the synthesis of N-aryl carbamates, influencing the solubility of reactants, the rate of reaction, and the stability of intermediates and products. The reaction kinetics of carbamate formation are significantly affected by the polarity and proticity of the solvent.

In the synthesis of carbamates from amines and carbon dioxide, for instance, the choice of solvent can dramatically impact reactivity. Studies have shown that in some cases, acetonitrile (B52724) is a superior solvent to DMF and DMSO. researchgate.net The rate-limiting step in carbamate formation can involve carbon-nitrogen bond formation, and the solvent's ability to stabilize charged intermediates can be crucial. researchgate.net For reactions involving chloroformates, aprotic solvents are generally preferred to avoid solvolysis of the reagent. The reaction rate of ethyl chloroformate with amines has been studied, providing insights into the kinetics of similar reactions. mdpi.com

The following table, derived from studies on analogous N-aryl carbamate syntheses, illustrates the potential impact of solvent choice on reaction yield. While specific data for this compound is not available, these findings for similar reactions provide a strong indication of expected trends.

Table 1: Effect of Solvent on the Yield of N-Aryl Carbamates in Analogous Reactions

Solvent Dielectric Constant (ε) Typical Yield (%)
Acetonitrile 37.5 85-95
Dichloromethane (DCM) 8.9 70-85
Tetrahydrofuran (THF) 7.5 65-80
Toluene 2.4 50-70

Data is illustrative and based on general findings for N-aryl carbamate synthesis.

The efficiency of carbamate synthesis can be significantly enhanced by the use of appropriate catalysts. For the reaction of amines with carbon dioxide and alcohols, basic catalysts have been shown to be effective. psu.edu In palladium-catalyzed syntheses of N-aryl carbamates, the choice of ligand and base is critical for achieving high yields. mit.edu For instance, the use of a milder base like tris(2-(2-methoxyethoxy)ethyl)amine (B1294828) (TDA) can be beneficial in preventing the degradation of sensitive products. mit.edu

In the context of synthesizing this compound from 2-amino-9-fluorenone and ethyl chloroformate, a base is typically required to neutralize the HCl byproduct. The choice of base, from inorganic carbonates like K₂CO₃ or Cs₂CO₃ to organic amines like triethylamine (B128534) or pyridine, can influence the reaction rate and the formation of side products.

The following table summarizes the performance of different types of catalysts and bases in analogous carbamate synthesis reactions, offering a guide to selecting a suitable system for the target compound.

Table 2: Influence of Catalyst/Base on the Synthesis of N-Aryl Carbamates

Catalyst/Base Type Example Typical Reaction Time Typical Yield (%)
Inorganic Base Cs₂CO₃ 12-24 h 70-90
Organic Base Triethylamine (Et₃N) 4-12 h 80-95
Organocatalyst 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 1-6 h 85-98
Transition Metal Catalyst Palladium complexes 2-8 h 75-95

Data is illustrative and based on general findings for N-aryl carbamate synthesis.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process by minimizing waste, using less hazardous materials, and improving energy efficiency.

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. researchgate.net Water is an attractive green solvent for some organic reactions, and its use in the synthesis of fluorenone derivatives has been reported to be effective. researchgate.netingentaconnect.com Other green solvents include polyethylene (B3416737) glycol (PEG), ionic liquids, and supercritical fluids like CO₂. sci-hub.seorganic-chemistry.org

Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal green chemistry scenario. A facile synthesis of N-methyl-N-aryl carbamates has been achieved under solvent-free conditions. researchgate.net Such approaches not only reduce solvent waste but can also lead to simpler work-up procedures.

The following table provides a comparison of different solvent approaches from a green chemistry perspective, with potential applicability to the synthesis of this compound.

Table 3: Comparison of Solvent Approaches in Organic Synthesis

Solvent Approach Advantages Disadvantages
Conventional Organic Solvents Good solubility for many reactants Often volatile, toxic, and environmentally harmful
Water Non-toxic, non-flammable, inexpensive Poor solubility for many organic compounds
Polyethylene Glycol (PEG) Recyclable, non-toxic, thermally stable Can be viscous, may require heating for dissolution
Ionic Liquids Low volatility, tunable properties Can be expensive, potential toxicity concerns
Solvent-Free No solvent waste, high atom economy Limited to reactants that are liquid or melt at reaction temperature

Conventional heating methods in organic synthesis often require significant energy input and long reaction times. Energy-efficient techniques such as microwave irradiation and ultrasound assistance can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields. ijnrd.orgnih.govorganic-chemistry.orgresearchgate.net

Microwave-assisted organic synthesis (MAOS) has been shown to be a powerful tool for the rapid synthesis of a wide range of organic compounds, including carbamates. ijnrd.orgorganic-chemistry.org The direct interaction of microwaves with polar molecules leads to rapid and uniform heating, which can enhance reaction kinetics. ijnrd.org

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to promote chemical reactions. researchgate.net This can lead to improved mass transfer and the formation of reactive intermediates, resulting in faster reactions and higher yields. researchgate.net

The table below compares conventional heating with microwave and ultrasound-assisted methods, highlighting the potential for energy savings and improved efficiency in the synthesis of this compound.

Table 4: Comparison of Heating Methods in Organic Synthesis

Heating Method Typical Reaction Time Energy Consumption Advantages
Conventional Heating Hours to days High Well-established, scalable
Microwave Irradiation Minutes to hours Moderate Rapid heating, often higher yields, improved purity
Ultrasound Assistance Minutes to hours Low to Moderate Enhanced reaction rates, can be used at room temperature

Data is illustrative and based on general findings for the application of these technologies in organic synthesis.

Chemical Reactivity and Transformation Studies of Ethyl 9 Oxo 9h Fluoren 2 Yl Carbamate

Reactivity of the Carbamate (B1207046) Moiety

The ethyl carbamate group attached to the fluorene (B118485) ring at the 2-position possesses several sites of reactivity. The ester and amide functionalities within the carbamate group, as well as the nitrogen atom itself, can participate in various chemical reactions.

Hydrolysis and Transesterification Reactions

The carbamate linkage is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. Under basic conditions, the hydrolysis of aryl carbamates, such as Ethyl(9-oxo-9H-fluoren-2-yl)carbamate, is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. This process typically proceeds through an elimination-addition mechanism involving an isocyanate intermediate, ultimately yielding 2-amino-9H-fluoren-9-one, ethanol (B145695), and carbon dioxide. The rate of this hydrolysis is influenced by the electronic nature of the substituents on the fluorene ring.

Transesterification of the ethyl carbamate can be achieved by reacting the compound with an alcohol in the presence of a suitable catalyst. This reaction would replace the ethoxy group with the alkoxy group from the reacting alcohol. The efficiency of such a reaction would depend on the nature of the incoming alcohol and the reaction conditions employed.

Reaction Reagents/Conditions Products Notes
Base-catalyzed HydrolysisAqueous base (e.g., NaOH)2-amino-9H-fluoren-9-one, Ethanol, CO2The reaction proceeds via an isocyanate intermediate.
TransesterificationAlcohol (R-OH), Catalyst(9-oxo-9H-fluoren-2-yl)carbamate of R-alcohol, EthanolAn equilibrium process driven by reaction conditions.

N-Substitution and Derivatization at the Carbamate Nitrogen

The nitrogen atom of the carbamate group in this compound can undergo substitution reactions, although it is generally less nucleophilic than a free amine due to the electron-withdrawing effect of the adjacent carbonyl group. Alkylation of the carbamate nitrogen to form an N-alkylated product would likely require a strong base to deprotonate the nitrogen, followed by reaction with an alkyl halide.

Derivatization can also be achieved through acylation, where an acyl group is introduced onto the nitrogen atom. This would further decrease the nucleophilicity of the nitrogen and would require reactive acylating agents.

Reaction Reagents Product
N-Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Ethyl alkyl(9-oxo-9H-fluoren-2-yl)carbamate
N-AcylationAcylating Agent (e.g., Acyl Chloride)N-Acyl derivative of this compound

Reactivity of the Fluoren-9-one Core

The fluoren-9-one core is a robust aromatic system with a reactive carbonyl group. This structure allows for a variety of chemical transformations, including reactions on the aromatic rings and at the carbonyl carbon.

Nucleophilic Additions to the Carbonyl Group of Fluoren-9-one

The carbonyl group at the 9-position of the fluorenone core is a key site for nucleophilic attack. A wide range of nucleophiles can add to this electrophilic carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield a 9-hydroxyfluorene derivative.

Common nucleophilic addition reactions include:

Reduction: As detailed in the next section, hydride reagents can add to the carbonyl group.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl to form tertiary alcohols.

Cyanide Addition: The addition of a cyanide ion (from a source like KCN) would form a cyanohydrin.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into a carbon-carbon double bond.

Nucleophile Product Type
Hydride (e.g., from NaBH4)Secondary Alcohol (9-hydroxyfluorene derivative)
Grignard Reagent (RMgX)Tertiary Alcohol (9-alkyl/aryl-9-hydroxyfluorene derivative)
Cyanide (CN-)Cyanohydrin
Phosphonium YlideAlkene

Oxidative and Reductive Transformations of the Fluoren-9-one Moiety

The fluoren-9-one moiety can undergo both oxidation and reduction reactions.

Reduction: The most common transformation of the fluoren-9-one core is the reduction of the carbonyl group to a secondary alcohol, 9-hydroxyfluorene. This can be readily achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. The reaction is typically high-yielding and results in a color change from the yellow of the fluorenone to the white of the fluorenol.

Oxidation: While the fluoren-9-one core is already in a relatively oxidized state, further oxidation of the aromatic rings is possible under harsh conditions, though this often leads to degradation of the molecule. More relevant is the oxidation of the corresponding 9H-fluorene derivative back to the fluorenone. For instance, if this compound were to be reduced to its corresponding 9-hydroxy derivative, it could likely be oxidized back to the ketone using oxidizing agents like chromic acid.

Transformation Reagents Product
ReductionSodium Borohydride (NaBH4)Ethyl(9-hydroxy-9H-fluoren-2-yl)carbamate
Oxidation (of the corresponding alcohol)Chromic Acid (H2CrO4)This compound

Rearrangement Reactions and Isomerization Pathways

N-aryl carbamates are known to undergo rearrangement reactions, most notably the photo-Fries rearrangement. jst.go.jpthermofisher.combarbatti.orgrsc.org When subjected to ultraviolet irradiation, it is plausible that this compound could undergo a similar transformation. This reaction typically involves the homolytic cleavage of the N-C(O) bond, generating a carbamoyl (B1232498) radical and an aminofluorenone radical pair within a solvent cage. barbatti.org These radicals can then recombine at the ortho or para positions relative to the amino group on the fluorenone ring, leading to the formation of aminofluorenone derivatives with the carbamoyl group directly attached to the aromatic ring. The regioselectivity of this rearrangement would be influenced by the steric and electronic effects of the fluorenone system.

Isomerization of the ethyl carbamate moiety itself is less likely under typical conditions. However, E/Z isomerization could be a consideration for derivatives where the carbamate nitrogen is part of a larger unsaturated system, though this is not directly applicable to the parent compound.

A theoretical framework for the photo-Fries rearrangement of O-aryl N-methylcarbamates suggests that the reaction proceeds through the lowest excited singlet state, with β-cleavage being more favorable than α-cleavage at the carbamoyl moiety. jst.go.jp The resulting phenoxy radical derivatives exhibit high spin density at the oxygen atom and the ortho and para positions of the phenyl ring, guiding the regioselectivity of the rearrangement. jst.go.jp

Table 1: Potential Products of Photo-Fries Rearrangement of this compound

ReactantReaction TypePotential ProductsGeneral Conditions
This compoundPhoto-Fries RearrangementEthyl (1-amino-9-oxo-9H-fluoren-2-yl)carbamate (ortho-product) Ethyl (3-amino-9-oxo-9H-fluoren-2-yl)carbamate (ortho-product) Ethyl (x-amino-9-oxo-9H-fluoren-x-yl)carbamate (para-product)UV irradiation in a suitable solvent

Metal-Catalyzed Reactions Involving this compound

The presence of both an aromatic ring and a carbamate group makes this compound a potential substrate for various metal-catalyzed reactions, particularly those involving palladium and rhodium catalysts.

The aromatic core of the fluorenone moiety is amenable to cross-coupling reactions. While the carbamate group itself can be a directing group, the fluorenone system can be functionalized through reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, assuming a suitable leaving group (e.g., a halide) is present on the aromatic ring. In the absence of such a group, C-H activation strategies could be employed.

Palladium-catalyzed cross-coupling reactions of aryl carbamates have been developed, demonstrating that the carbamate functionality is compatible with these transformations. mit.edu For instance, the Buchwald-Hartwig amination has been successfully applied to the synthesis of anilines using a fluorous-tagged carbamate as an ammonia (B1221849) surrogate. nih.gov This suggests that the nitrogen atom of the carbamate in this compound could potentially participate in N-arylation reactions.

Iron-catalyzed cross-coupling reactions have also emerged as a cost-effective and environmentally friendly alternative for C-C bond formation. researchgate.net

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalyst/ReagentsPotential Product
Suzuki-Miyaura CouplingPd catalyst, boronic acidAryl-substituted fluorenone derivative
Heck CouplingPd catalyst, alkeneAlkenyl-substituted fluorenone derivative
Buchwald-Hartwig AminationPd catalyst, amineN-arylated fluorenone derivative

Rhodium-catalyzed reactions are particularly relevant for the synthesis and functionalization of fluorene derivatives. acs.orgresearchgate.netresearchgate.netnih.govacs.org Rhodium catalysts can facilitate dehydrogenative cyclization reactions to construct the fluorene core. researchgate.net While this compound already possesses the fluorenone structure, rhodium-catalyzed C-H activation could be utilized to introduce further annulations or functionalization on the aromatic backbone.

For instance, rhodium-catalyzed stitching reactions have been developed for the convergent synthesis of fluorene derivatives. researchgate.netacs.org These methods could potentially be adapted to further elaborate the structure of this compound. Additionally, acid-mediated cascade cyclizations of conjugated enynes provide a route to benzofluorenones, showcasing another strategy for constructing polycyclic systems based on the fluorenone scaffold. acs.org

Photochemical and Thermal Stability Investigations

The stability of this compound under photochemical and thermal stress is a critical aspect of its chemical profile.

The fluorenone moiety is a well-known photosensitizer and undergoes various photochemical reactions. semanticscholar.org Upon UV irradiation, fluorenone can be photoreduced in the presence of a hydrogen donor. For example, in acetonitrile (B52724), fluorenone undergoes photoreduction to fluoren-9-ol. semanticscholar.org Therefore, it is expected that the carbonyl group of this compound would be susceptible to similar photoreduction reactions.

The degradation of fluorene under UV-vis irradiation in water leads to the formation of various photoproducts, with hydroxy derivatives being the main products. nih.gov Secondary photoproducts can include fluorenone and hydroxy fluorenone. nih.gov This suggests that the fluorenone core of this compound could undergo hydroxylation upon prolonged exposure to light.

The thermal decomposition of ethyl N-arylcarbamates has been studied, and several degradation pathways are possible. researchgate.net One common pathway involves the elimination of ethanol and the formation of an isocyanate. Another pathway is the decomposition into the corresponding amine, carbon dioxide, and ethylene. researchgate.net The specific pathway and the temperature at which decomposition occurs are highly dependent on the structure of the carbamate.

For this compound, heating could lead to the formation of 2-isocyanato-9H-fluoren-9-one and ethanol, or alternatively to 2-amino-9H-fluoren-9-one, carbon dioxide, and ethylene. The stability of the fluorenone core at elevated temperatures is generally high, but the carbamate functionality is the more likely site of initial thermal degradation.

The formation of ethyl carbamate in fermented foods and beverages is known to be influenced by temperature, with higher temperatures promoting its formation from precursors like urea (B33335) and ethanol. nih.gov While this is a formation pathway, it highlights the thermal reactivity of the ethyl carbamate structure.

Table 3: Predicted Major Products of Thermal Decomposition

Decomposition PathwayMajor Products
Isocyanate Formation2-Isocyanato-9H-fluoren-9-one + Ethanol
Amine Formation2-Amino-9H-fluoren-9-one + Carbon Dioxide + Ethylene

Advanced Spectroscopic and Structural Elucidation of Ethyl 9 Oxo 9h Fluoren 2 Yl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for Ethyl(9-oxo-9H-fluoren-2-yl)carbamate has been found in the searched literature.

¹H NMR for Proton Environment Analysis

Specific proton chemical shifts, coupling constants, and multiplicity data for this compound are not available.

¹³C NMR for Carbon Skeleton and Functional Group Confirmation

The characteristic chemical shifts for the carbon atoms within this compound have not been reported.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

No 2D NMR studies to establish the detailed connectivity and spatial relationships of the atoms in this compound have been published.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Information regarding the vibrational frequencies of the functional groups present in this compound from IR and Raman spectroscopy is not available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

There are no published HRMS studies detailing the accurate mass and fragmentation patterns of this compound.

X-ray Crystallography for Solid-State Structure Determination

The single-crystal X-ray diffraction data, which would provide definitive information on the solid-state structure, bond lengths, and bond angles of this compound, has not been reported.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of carbamates. nih.govnih.gov The primary interaction is expected to be the N-H···O=C hydrogen bond, where the amide proton of one molecule interacts with the carbonyl oxygen of the carbamate (B1207046) group on an adjacent molecule. This type of interaction is a strong and directional force in determining the supramolecular assembly of such compounds. nih.gov

Table 1: Plausible Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-H (carbamate)O=C (carbamate)2.8 - 3.2
Hydrogen BondN-H (carbamate)O=C (fluorenone)2.9 - 3.3
π-π StackingFluorenone RingFluorenone Ring3.3 - 3.8
C-H···O InteractionC-H (aromatic/ethyl)O=C (carbamate/fluorenone)3.0 - 3.6

Note: The data in this table is based on typical bond distances observed in related organic compounds and represents expected values in the absence of direct experimental data.

Conformational Analysis in the Solid State

The solid-state conformation of this compound is largely determined by the rotational possibilities around the C-N bond of the carbamate group. Organic carbamates can exist in two main planar conformations: syn and anti, referring to the relative orientation of the substituents attached to the C-O and C-N bonds. acs.org The energy barrier for rotation around the C-N bond is significant due to the partial double-bond character arising from amide resonance. acs.orgnih.gov

In many N-aryl carbamates, the anti conformation is often favored as it minimizes steric hindrance. However, the specific crystalline environment and intermolecular interactions can stabilize the syn conformation. acs.org For instance, the formation of specific hydrogen-bonding patterns might favor one conformer over the other. In the case of diethyl N,N′-(1,3-phenylene)dicarbamate, a conformational change from endo to exo is triggered by the formation of intermolecular hydrogen bonds. nih.gov

The ethyl group of the carbamate will also have rotational freedom, but it is expected to adopt a staggered conformation to minimize torsional strain. The carbamate group itself is likely to be nearly coplanar with the fluorenone ring to maximize π-conjugation, although some torsion is expected to alleviate steric strain.

Table 2: Key Torsional Angles in the Solid-State Conformation of this compound (Predicted)

Torsional AngleDescriptionExpected Value (°)
O=C-N-C (aryl)Defines syn/anti conformation~0 (syn) or ~180 (anti)
C-N-C(aryl)-C(aryl)Planarity with fluorene (B118485) ring0 - 30
C-O-C-C (ethyl)Conformation of the ethyl group~180 (anti-periplanar)

Note: These values are predictions based on the conformational analysis of analogous molecules and general stereochemical principles.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties such as circular dichroism (CD) or circularly polarized luminescence (CPL). However, the introduction of a chiral center, for instance, by using a chiral alcohol to form the carbamate or by substituting the fluorene backbone with a chiral moiety, would result in chiral derivatives with potentially interesting chiroptical responses.

Studies on chiral polyfluorene derivatives have shown that the helical conformation of the polymer backbone can lead to strong CD signals and high anisotropy factors in their circularly polarized emission. acs.orgdocumentsdelivered.com The chiroptical properties in these systems are highly dependent on the position of the chiral center and the torsion angles between the fluorene units. acs.org If chiral derivatives of this compound were synthesized, it is plausible that they would exhibit chiroptical activity. The fluorenone chromophore, being inherently dissymmetric when appropriately substituted, could give rise to distinct CD and CPL spectra, providing valuable information about the absolute configuration and solution/solid-state conformation of the molecule. The development of such chiral derivatives could be a promising avenue for applications in chiral sensing and optoelectronics. acs.orgresearchgate.net

Computational Chemistry and Theoretical Investigations of Ethyl 9 Oxo 9h Fluoren 2 Yl Carbamate

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. Through DFT, fundamental properties of Ethyl(9-oxo-9H-fluoren-2-yl)carbamate, such as its geometry, energetic stability, and electronic orbitals, can be determined. These calculations are crucial for predicting the molecule's behavior in various chemical environments.

Geometry Optimization and Energetic Stability

The first step in the computational analysis of this compound is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, or the most stable conformation, of the molecule. DFT calculations can be employed to systematically adjust the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

The energetic stability of the optimized structure provides valuable information about the molecule's viability and preferred conformation. By comparing the energies of different possible isomers or conformers, researchers can identify the most likely structure to be observed experimentally. For this compound, this would involve optimizing the orientation of the ethyl carbamate (B1207046) group relative to the fluorenone core.

Interactive Data Table: Optimized Geometric Parameters (Theoretical) Note: The following data is illustrative of typical outputs from a DFT calculation and is not based on published experimental or computational results for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. scientific.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scientific.net Conversely, a small gap indicates that the molecule is more likely to be reactive. scientific.net For this compound, DFT calculations can predict the energies of these orbitals and the resulting gap, offering insights into its electronic transitions and potential for chemical reactions.

Interactive Data Table: FMO Analysis (Theoretical) Note: The following data is illustrative of typical outputs from a DFT calculation and is not based on published experimental or computational results for this specific molecule.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule governs its electrostatic properties and how it interacts with other molecules. DFT calculations can be used to determine the partial charges on each atom, providing a quantitative measure of the charge distribution.

A more visual representation of this is the Molecular Electrostatic Potential (MEP) map. An MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Typically, red areas indicate regions of negative potential, which are prone to electrophilic attack, while blue areas represent regions of positive potential, susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carbonyl and carbamate groups, and positive potentials near the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Analysis in Solution

While DFT calculations are excellent for studying molecules in the gas phase, the behavior of a molecule can change significantly in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between this compound and solvent molecules, MD can provide a detailed picture of its conformational flexibility and preferred shapes in a liquid environment.

These simulations can reveal how the solvent influences the orientation of the ethyl carbamate side chain and whether certain conformations are stabilized by interactions with the surrounding solvent molecules. This information is crucial for understanding the molecule's behavior in biological systems or in solution-phase reactions.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products.

A key aspect of these studies is the identification and characterization of transition states—the high-energy structures that exist at the peak of the reaction energy barrier. The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate. For example, one could theoretically study the hydrolysis of the carbamate group or reactions at the fluorenone carbonyl group to understand the molecule's chemical stability and potential degradation pathways.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is also a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data for validation. For instance, DFT calculations can predict the vibrational frequencies of this compound, which correspond to the peaks in an infrared (IR) spectrum. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which can be correlated with its UV-Visible absorption spectrum.

The agreement between predicted and experimental spectra serves as a powerful validation of the computational model and the calculated molecular structure. Discrepancies can, in turn, prompt a refinement of the theoretical approach or a re-examination of the experimental data.

Interactive Data Table: Predicted Spectroscopic Data (Theoretical) Note: The following data is illustrative of typical outputs from a DFT calculation and is not based on published experimental or computational results for this specific molecule.

Derivatization Strategies and Analogue Synthesis Based on the Ethyl 9 Oxo 9h Fluoren 2 Yl Carbamate Scaffold

Modifications at the Ethyl Ester Moiety

The carbamate (B1207046) group (-NH-C(=O)-O-Et) is a stable functional group but offers avenues for chemical transformation to create analogues with varied properties. nih.gov The ester portion is a primary target for modification. Standard organic reactions such as hydrolysis and transesterification can be employed to alter this group.

Hydrolysis: Basic or acidic hydrolysis of the ethyl ester can yield the corresponding carbamic acid, which is generally unstable and may decarboxylate to form the parent amine, 2-amino-9-fluorenone (B160198). This amine is a crucial intermediate for synthesizing other derivatives, such as amides or sulfonamides, by reacting it with acyl chlorides or sulfonyl chlorides.

Transesterification: The ethyl group can be exchanged with other alkyl or aryl groups through transesterification. This reaction, typically catalyzed by an acid or base, allows for the introduction of longer alkyl chains, branched chains, or functionalized moieties. For example, replacing the ethyl group with a long alkyl chain could enhance the solubility of the resulting compound in nonpolar organic solvents, which is particularly useful for solution-processed applications like organic electronics.

Amidation/Urea (B33335) Formation: The carbamate can be converted into a urea derivative. This can be achieved by reacting the parent 2-amino-9-fluorenone (obtained after deprotection) with an isocyanate or by other synthetic routes that replace the ethoxy group with a substituted amine.

These modifications allow for the introduction of a wide range of functional groups, fundamentally altering the molecule's polarity, solubility, and potential for intermolecular interactions like hydrogen bonding.

Substitutions and Functionalizations on the Fluorene (B118485) Core

The tricyclic fluorene core is a π-conjugated system that can be functionalized at various positions to modulate its electronic and photophysical properties. The presence of the ketone and carbamate groups already influences the electron distribution, but further substitutions can lead to significant tuning of the material's characteristics.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the fluorene backbone is a powerful strategy to control the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgsemanticscholar.org This tuning is critical for applications in organic electronics, where matching energy levels at interfaces is key to device performance. nih.govbradleydrose.com

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), alkoxy (-OR), or amino (-NR₂) can be introduced onto the fluorene ring. These groups increase the electron density of the π-system, which typically raises the HOMO energy level. For instance, attaching N-donor substituents can significantly reduce the energy gap of the fluorene system. mdpi.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halo (-F, -Cl, -Br) decrease the electron density of the aromatic core. researchgate.net This generally leads to a lowering of both the HOMO and LUMO energy levels. Fluorenone itself is considered an electron-withdrawing moiety, and its combination with other EWGs like diketopyrrolopyrrole (DPP) has been used to create potent electron acceptors for organic solar cells. rsc.org

The strategic placement of these groups can create intramolecular charge-transfer (ICT) character, which can lead to desirable properties such as strong absorption in the visible spectrum and high two-photon absorption cross-sections. ucf.edu

Substituent TypeExample GroupTypical Position on Fluorene CoreEffect on Electronic PropertiesReference
Electron-Donating Group (EDG)Alkoxy (-OR)2, 7Raises HOMO level, decreases band gap mdpi.com
Electron-Donating Group (EDG)Amino (-NR₂)2, 7Significantly raises HOMO level mdpi.com
Electron-Withdrawing Group (EWG)Cyano (-CN)2, 7Lowers LUMO level, increases electron affinity rsc.orgresearchgate.net
Electron-Withdrawing Group (EWG)Nitro (-NO₂)2, 7Strongly lowers LUMO level, enhances n-type behavior researchgate.net
Electron-Withdrawing Group (EWG)Imide FunctionalizationBridging C9 positionCreates powerful electron-deficient building blocks rsc.orgresearchgate.net

Another advanced strategy involves replacing one or more carbon atoms within the fluorene skeleton with a heteroatom, such as nitrogen, sulfur, or oxygen. This creates heterocyclic analogues like azafluorenones or thiafluorenones. These substitutions profoundly impact the electronic structure, planarity, and intermolecular packing of the molecules. For example, the synthesis of 1-azafluorenone derivatives has been reported, demonstrating that the introduction of a nitrogen atom into the core can be achieved through multi-step synthetic sequences, including Diels-Alder/retro-Diels-Alder reactions. researchgate.net Such modifications can alter the charge transport properties, making the materials more suitable for specific electronic applications.

Strategies for Complex Molecular Architecture Construction

Beyond simple derivatization, the Ethyl(9-oxo-9H-fluoren-2-yl)carbamate scaffold serves as a fundamental building block for constructing larger, functional supramolecular assemblies, oligomers, and polymers. researchgate.nettue.nl

The fluorene moiety is a cornerstone in the field of conjugated polymers, known for its high thermal stability and strong blue fluorescence. nih.gov The this compound unit can be converted into a polymerizable monomer. Typically, this involves introducing reactive groups, such as bromine atoms or boronic esters, at the 2- and 7-positions of the fluorene core. These functionalized monomers can then undergo cross-coupling reactions, most notably Suzuki Polycondensation, to form high molecular weight polyfluorenes. rsc.orgrsc.orgunimib.it

The carbamate group is retained as a pendant functional group on the polymer side chain. This functionality can be used to further modify the polymer post-polymerization or to influence the polymer's solubility and film-forming properties. Copolymers can also be synthesized by reacting the fluorene-carbamate monomer with other aromatic monomers, allowing for precise control over the resulting polymer's electronic and optical properties. nih.govmdpi.com

Polymerization MethodTypical MonomersKey Features of Resulting PolymerReference
Suzuki Polycondensation2,7-dibromo-fluorene derivative and a diboronic ester comonomerHigh molecular weight, well-defined structure, tunable optoelectronics nih.govrsc.orgunimib.it
Yamamoto Coupling2,7-dihalo-fluorene derivativeEffective for creating homopolymers umass.edu
Direct Arylation Polycondensation (DAP)2,7-dihalo-fluorene and a C-H activated comonomerImproved atom economy, fewer synthetic steps for monomers unimib.it

The concept of modular assembly involves using well-defined building blocks to construct complex, discrete molecular architectures in a stepwise and controlled manner. nih.gov The functionalizable nature of the fluorene scaffold makes it an excellent candidate for such strategies. researchgate.netresearchgate.net By equipping the this compound core with orthogonal reactive sites, it can be used as a module in the synthesis of dendrimers, star-shaped molecules, and other complex topologies. tci-thaijo.org

For instance, the carbamate's nitrogen could be functionalized with one type of reactive group, while positions on the fluorene core are functionalized with another. This allows for selective, sequential reactions, building up molecular complexity step-by-step. This approach is crucial for creating materials with precisely controlled architectures for applications in targeted drug delivery, advanced sensors, and molecular electronics. researchgate.netnih.gov

Due to a lack of specific research data on the photophysical and electrochemical properties of "this compound," a detailed article focusing solely on this compound as per the requested structure cannot be generated at this time. Scientific literature providing in-depth analysis of its absorption and emission spectra, fluorescence quantum yield, lifetime measurements, potential for Thermally Activated Delayed Fluorescence (TADF), or its redox behavior through cyclic voltammetry is not publicly available.

General information regarding the properties of related fluorene derivatives exists; however, a scientifically accurate report necessitates data specific to "this compound." Without such dedicated studies, any attempt to detail its structure-property relationships and advanced applications in non-biological systems would be speculative and not based on verifiable research findings.

Further experimental investigation into this specific chemical compound is required to provide the detailed analysis requested in the article outline.

Structure Property Relationships and Advanced Applications in Non Biological Systems

Thermal and Thermomechanical Properties

The thermal stability and phase behavior of organic materials are critical parameters for their application in electronic devices, which often involve thermal processing steps or operate at elevated temperatures. The fluorenone moiety is known for its rigid, planar structure, which generally imparts significant thermal stability to its derivatives.

Thermogravimetric analysis is a standard technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature. For fluorenone-based materials, high thermal stability is a frequently reported characteristic. Studies on various fluorenone derivatives have shown that they often exhibit decomposition temperatures (the temperature at which 5% mass loss occurs) well above 300°C. For instance, certain fluorenone-based materials designed for organic light-emitting diodes (OLEDs) have demonstrated 5% mass loss temperatures in the range of 271–395 °C.

Given these precedents, it is anticipated that Ethyl(9-oxo-9h-fluoren-2-yl)carbamate would also display robust thermal stability. The degradation would likely occur in multiple steps, with the initial mass loss potentially corresponding to the cleavage of the ethyl carbamate (B1207046) side chain, followed by the decomposition of the fluorenone core at higher temperatures.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for Fluorenone Derivatives. Disclaimer: The following data is representative of typical fluorenone derivatives and is intended for illustrative purposes, as specific experimental data for this compound is not available.

ParameterExpected Range
Onset Decomposition Temperature (Td, onset)300 - 400 °C
Temperature at 5% Mass Loss (Td5)270 - 395 °C
Char Yield at 600 °C (under N2)> 40%

Differential scanning calorimetry is employed to investigate the thermal transitions of a material, such as melting (Tm) and glass transitions (Tg). These transitions are crucial for understanding the material's morphology and processing window. For crystalline organic semiconductors, a high melting point is often desirable as it correlates with a more stable morphological state.

The rigid and planar structure of the fluorenone core in this compound is expected to promote crystalline packing, leading to a distinct and relatively high melting point. The presence of the carbamate group, capable of forming intermolecular hydrogen bonds, could further enhance the crystalline stability and raise the melting temperature. DSC analysis would reveal this melting endotherm, and upon cooling and reheating, a glass transition might be observed if the material can be quenched into an amorphous state. The study of binary phase diagrams of 9-fluorenone (B1672902) with other polycyclic aromatic hydrocarbons has demonstrated the utility of DSC in characterizing the phase behavior of such systems.

Table 2: Expected Thermal Transitions for this compound via DSC. Disclaimer: This table presents hypothetical data for illustrative purposes, based on the expected behavior of crystalline fluorenone derivatives.

Thermal TransitionExpected Temperature RangeDescription
Glass Transition Temperature (Tg)100 - 150 °CTransition from a glassy to a rubbery state (if amorphous phase is present).
Melting Temperature (Tm)200 - 300 °CTransition from a crystalline solid to an isotropic liquid.
Crystallization Temperature (Tc)150 - 250 °CTransition from a supercooled liquid or amorphous solid to a crystalline solid upon cooling.

Self-Assembly and Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, ordered structures is fundamental to the development of advanced functional materials. Fluorenone derivatives are known to form such supramolecular architectures through a process of self-assembly.

The planar aromatic core of this compound is conducive to forming ordered assemblies such as nanowires, nanoribbons, and single crystals. These nanostructures are of great interest for fabricating nanoscale electronic devices. The self-assembly process can be controlled by carefully choosing the solvent, temperature, and substrate. The V-shape of the fluorenone core, along with its dipole moment, can lead to non-centrosymmetric packing, which is beneficial for applications like second-harmonic generation. The specific morphology of the resulting nanostructures will be dictated by the interplay of various non-covalent interactions.

Non-covalent interactions are the primary driving forces behind the self-assembly of organic molecules. For this compound, several types of interactions are expected to play a crucial role:

π-π Stacking: The electron-deficient fluorenone rings are prone to stack with one another due to attractive electrostatic interactions between their π-systems. This is a dominant interaction in many aromatic compounds and is key to forming columnar structures that can facilitate charge transport.

Hydrogen Bonding: The carbamate group (-NHCOO-) provides both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl and ester oxygens). This allows for the formation of strong, directional hydrogen-bonding networks between molecules, which can significantly influence the crystal packing and the stability of the resulting supramolecular structure.

Dipole-Dipole Interactions: The ketone group at the 9-position of the fluorenone core imparts a significant dipole moment to the molecule. These dipole-dipole interactions can direct the alignment of molecules within the crystal lattice.

The combination of these interactions will determine the final supramolecular architecture, which in turn governs the material's electronic and optical properties.

Potential in Organic Electronic Devices and Optoelectronic Materials

Fluorenone and its derivatives are recognized as important n-type (electron-transporting) organic semiconductors. This is attributed to the electron-withdrawing nature of the carbonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, this compound is a promising candidate for use in various organic electronic and optoelectronic applications.

The key features that make fluorenone derivatives attractive for these applications include:

Good Electron Affinity: The fluorenone core provides a low-lying LUMO, facilitating electron injection and transport.

High Thermal Stability: As discussed, this ensures device stability and longevity.

Structural Versatility: The fluorenone scaffold can be readily functionalized at various positions to tune its electronic properties, solubility, and solid-state packing. The carbamate group at the 2-position in the title compound is an example of such functionalization.

Luminescent Properties: Fluorenone derivatives often exhibit fluorescence, making them suitable for use as emitters in Organic Light-Emitting Diodes (OLEDs). The emission color can be tuned by modifying the chemical structure. While pristine 9-fluorenone can exhibit green fluorescence, its derivatives have been explored for a range of emission colors.

Potential applications for this compound and related materials include:

Electron Transport Layers (ETLs) in OLEDs and Organic Photovoltaics (OPVs): Their n-type character makes them suitable for transporting electrons from the emissive or active layer to the cathode.

n-Type Channels in Organic Field-Effect Transistors (OFETs): The ability to transport electrons is the fundamental requirement for n-channel transistors.

Emitting Materials in OLEDs: As emitters, they can contribute to the generation of light in display and lighting applications.

Fluorescent Sensors: The fluorescence of the fluorenone core can be sensitive to the presence of certain analytes, enabling its use in chemical sensing.

The performance of this compound in these applications will be highly dependent on its solid-state morphology and energy levels (HOMO and LUMO), which are influenced by the molecular packing and intermolecular interactions discussed previously.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

There is no specific information available regarding the use of this compound in OLEDs or as a fluorescent probe. Generally, fluorene (B118485) derivatives are utilized in OLEDs as host materials, emitting layers, or electron transport layers due to their high photoluminescence quantum yields and good charge carrier mobility. The fluorenone group, being electron-deficient, could potentially be used in materials for electron transport or as a component in thermally activated delayed fluorescence (TADF) emitters. However, without experimental data, its specific performance characteristics remain unknown.

Organic Field-Effect Transistors (OFETs)

No research has been found detailing the application of this compound in OFETs. The charge transport properties of this specific molecule have not been reported. For a material to be effective in an OFET, it needs to exhibit good charge carrier mobility (either p-type, n-type, or ambipolar). The electron-withdrawing nature of the fluorenone core might suggest potential for n-type behavior, but this would need to be confirmed through experimental investigation.

Photovoltaic Applications

There is a lack of data on the use of this compound in photovoltaic devices. In organic photovoltaics (OPVs), materials with suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are required to act as either electron donors or acceptors. The fluorenone unit could potentially make the compound an electron acceptor, but its suitability and efficiency in a solar cell are yet to be explored.

Sensor Development Based on Optical or Electrical Changes

No studies have been identified that focus on the development of sensors based on this compound. Fluorene-based compounds can be used as sensors due to changes in their fluorescence or electrical properties upon interaction with an analyte. The specific sensing capabilities of this compound have not been investigated.

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques for Purity and Reaction Monitoring

Chromatographic methods are fundamental for assessing the purity of Ethyl(9-oxo-9h-fluoren-2-yl)carbamate and for monitoring the progress of its synthesis. These techniques separate the target compound from starting materials, byproducts, and impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would likely be the most suitable approach.

A hypothetical HPLC method could involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would typically consist of a mixture of an aqueous component (like water with a small amount of acid, such as acetic acid, to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of compounds with a range of polarities. Detection could be achieved using a UV detector, leveraging the chromophoric nature of the fluorenone system.

Table 1: Postulated HPLC Parameters for this compound Analysis

ParameterSuggested Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Given the relatively high molecular weight and the presence of a carbamate (B1207046) functional group, this compound may have limited volatility and could potentially degrade at the high temperatures required for GC analysis. Therefore, GC would likely not be the preferred method without derivatization to increase volatility and thermal stability.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for qualitative analysis, such as monitoring reaction progress and identifying the presence of the target compound. For this compound, a silica (B1680970) gel plate would serve as the stationary phase.

A suitable mobile phase, or eluent, would be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The optimal ratio of these solvents would need to be determined experimentally to achieve good separation between the target compound and any impurities. Visualization of the separated spots could be achieved under UV light, as the fluorenone core is UV-active, or by using an iodine chamber.

Table 2: Hypothetical TLC System for this compound

ParameterSuggested Condition
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV lamp (254 nm) or Iodine chamber

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry could be employed for the quantitative analysis of this compound, provided it is in a pure solution. The fluorenone moiety exhibits strong absorbance in the UV region. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This method is simple and rapid but lacks the specificity of chromatographic techniques and is susceptible to interference from other absorbing species in the sample.

Advanced Hyphenated Techniques

Hyphenated techniques, which combine a separation method with a detection method, offer high sensitivity and selectivity.

LC-MS/MS for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for trace-level quantification and structural confirmation. An LC system, similar to the one described for HPLC, would be used to separate the analyte from the sample matrix. The eluent from the LC would then be introduced into a mass spectrometer.

In the mass spectrometer, the compound would be ionized, likely using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule [M+H]+ of this compound would be selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), highly selective and sensitive quantification can be achieved. This method would be particularly useful for analyzing the compound in complex matrices.

Table 3: Postulated LC-MS/MS Parameters for this compound

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]+ To be determined experimentally
Product Ions To be determined by fragmentation studies
Scan Type Multiple Reaction Monitoring (MRM)

GC-MS for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of molecules like this compound, an N-aryl carbamate derivative, presents specific challenges primarily due to the thermal lability of the carbamate functional group. High temperatures typically employed in GC injectors can lead to the decomposition of such compounds, resulting in inaccurate quantification and the potential misidentification of the parent molecule.

Research into the GC-MS analysis of structurally similar N-aryl carbamates, often found in pesticide residue studies, highlights that direct injection can be problematic. The primary degradation pathway involves the cleavage of the carbamate bond. To circumvent this thermal instability, derivatization is a frequently employed strategy. This process involves chemically modifying the analyte to increase its thermal stability and volatility, making it more amenable to GC-MS analysis. Common derivatization techniques for carbamates include silylation, acylation, or methylation, which protect the labile N-H group.

Alternatively, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) offers a controlled thermal degradation approach. In this technique, the sample is heated to a specific temperature in an inert atmosphere, and the resulting fragments are then introduced into the GC-MS system. This can provide a reproducible "fingerprint" of the original molecule, aiding in its identification. For this compound, pyrolysis would likely lead to characteristic fragments of the fluorenone core and the ethyl carbamate side chain.

In the absence of derivatization, a carefully optimized GC-MS method with a lower injection port temperature and a shorter, more inert column could potentially allow for the analysis of the intact molecule, though with a risk of some degradation.

Below are detailed hypothetical parameters for the GC-MS analysis of this compound, based on methodologies developed for analogous N-aryl carbamates and fluorenone derivatives.

Hypothetical GC-MS and GC-MS/MS Parameters

A hypothetical set of parameters for the analysis of a derivatized form of this compound, for instance, a trimethylsilyl (B98337) (TMS) derivative, is presented below.

Table 1: Hypothetical GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C (Optimized to minimize degradation)
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial temp 150°C (hold 1 min), ramp at 15°C/min to 300°C (hold 10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Range (Scan Mode)m/z 50-500
Solvent Delay5 min

For enhanced selectivity and sensitivity, a tandem mass spectrometry (MS/MS) method could be developed. This would involve monitoring specific fragmentation transitions of the parent ion.

Table 2: Hypothetical GC-MS/MS Parameters (for TMS-derivatized analyte)

ParameterValue
Precursor Ion (m/z)[M+TMS]+
Product Ions (m/z)Fragment 1 (e.g., loss of TMS), Fragment 2 (e.g., fluorenone core)
Collision Energy (eV)Optimized for each transition

Expected Mass Spectral Fragmentation

Under Electron Ionization (EI), the fragmentation of this compound would be expected to be driven by the carbamate linkage and the stable fluorenone core. The molecular ion peak may or may not be abundant, depending on its stability under EI conditions. Key fragmentation pathways would likely include:

Cleavage of the carbamate bond: This could result in the formation of a fluorenyl isocyanate ion or a fluorenyl amine ion after rearrangement.

Loss of the ethyl group: Fragmentation of the ester portion of the carbamate.

Fragmentation of the fluorenone core: This would likely involve the loss of CO, which is characteristic of ketones, leading to stable polycyclic aromatic hydrocarbon fragments.

The presence of the highly conjugated and stable fluorenone system would be expected to result in several prominent high-mass ions in the spectrum.

Future Perspectives and Emerging Research Directions for Fluorene Carbamate Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of fluorene-carbamate derivatives, including Ethyl(9-oxo-9H-fluoren-2-yl)carbamate, traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. The future of this field is intrinsically linked to the development of more sustainable and efficient synthetic methodologies. Green chemistry principles are at the forefront of this evolution, with researchers exploring aerobic oxidation of the fluorene (B118485) core to the corresponding fluorenone, a key intermediate. This approach, often utilizing catalysts like potassium hydroxide (B78521), employs air as the oxidant, thereby minimizing the use of hazardous and polluting reagents.

Flow chemistry represents another frontier in the synthesis of fluorene-carbamates. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. The implementation of flow processes for key steps, such as the Curtius rearrangement for isocyanate formation (a potential route to carbamates), can significantly streamline the synthesis and reduce waste.

Synthetic ApproachKey FeaturesPotential Advantages
Aerobic Oxidation Use of air as an oxidant, often with a simple catalyst.Reduced use of hazardous reagents, milder reaction conditions.
Biocatalysis Employment of enzymes (e.g., lipases, esterases) for carbamate (B1207046) formation.High selectivity, mild reaction conditions, use of aqueous media.
Flow Chemistry Continuous processing in microreactors.Enhanced control, improved safety, scalability, and higher yields.

Development of Advanced Functional Materials Based on the Scaffold

The unique photophysical and electronic properties of the fluorene moiety make it a highly attractive building block for advanced functional materials. The incorporation of a carbamate group at the 2-position of the 9-fluorenone (B1672902) core, as seen in this compound, can further modulate these properties and introduce new functionalities.

One of the most promising areas of application for fluorene-carbamate derivatives is in the field of organic electronics , particularly in Organic Light-Emitting Diodes (OLEDs) . The fluorene core is known for its high photoluminescence quantum yield and blue emission, which are desirable characteristics for display and lighting technologies. The carbamate group can influence the electronic properties of the molecule, such as the HOMO and LUMO energy levels, thereby fine-tuning the emission color and improving device efficiency. Research is focused on designing and synthesizing novel fluorene-carbamate derivatives with optimized electronic structures for enhanced performance in OLEDs.

Furthermore, the fluorene-carbamate scaffold is being explored for the development of chemical sensors . The fluorescent properties of these compounds can be sensitive to the presence of specific analytes. The carbamate group can act as a recognition site, and binding of a target molecule can induce a change in the fluorescence emission, allowing for sensitive and selective detection. For example, fluorene-based polymers have been investigated for their ability to detect nitroaromatic compounds, which are common explosives.

Application AreaKey Properties of Fluorene-Carbamate ScaffoldResearch Focus
Organic Light-Emitting Diodes (OLEDs) High photoluminescence quantum yield, tunable electronic properties.Synthesis of new derivatives with optimized emission colors and improved device efficiency.
Chemical Sensors Sensitive fluorescent response to analytes.Design of molecules with specific recognition sites for the detection of various substances.
Organic Photovoltaics (OPVs) Good charge transport properties.Development of fluorene-carbamate based polymers as donor or acceptor materials in solar cells.

Integration into Complex Molecular Systems and Supramolecular Assemblies

The ability of molecules to self-assemble into well-defined, functional structures is a cornerstone of modern materials science. The fluorene-carbamate scaffold, with its rigid aromatic core and the hydrogen-bonding capabilities of the carbamate group, is an excellent candidate for the construction of complex molecular systems and supramolecular assemblies.

The carbamate moiety can participate in hydrogen bonding, leading to the formation of ordered structures such as nanofibers, gels, and liquid crystals. These self-assembled materials can exhibit unique optical and electronic properties that are different from those of the individual molecules. For instance, the formation of aggregates can lead to changes in the fluorescence emission, a phenomenon that can be exploited in sensing applications.

Researchers are also exploring the incorporation of fluorene-carbamate units into larger, more complex architectures such as polymers and dendrimers . By polymerizing fluorene-carbamate monomers, it is possible to create conjugated polymers with tailored electronic and optical properties for use in organic electronics. The carbamate side chains can influence the polymer's solubility, morphology, and intermolecular interactions, all of which are crucial for device performance. The self-assembly of these fluorene-based polymers is a key area of investigation for controlling the morphology of the active layer in organic solar cells and OLEDs.

Advancements in Computational Modeling for Predicting Reactivity and Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For fluorene-carbamate chemistry, computational modeling, particularly Density Functional Theory (DFT) , plays a crucial role in understanding and predicting the behavior of these molecules.

DFT calculations can be used to determine the geometric and electronic structures of fluorene-carbamate derivatives, providing insights into their stability, reactivity, and photophysical properties. For example, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are essential for designing materials for organic electronics, as these values determine the charge injection and transport properties.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the absorption and emission spectra of these compounds, which is vital for the development of new materials for OLEDs and sensors. By simulating the effects of different substituents on the fluorene-carbamate core, computational models can guide synthetic efforts towards molecules with desired optical properties, thus accelerating the discovery of new functional materials. These computational approaches can also be used to study the non-covalent interactions that drive the self-assembly of fluorene-carbamate molecules, providing a deeper understanding of the formation of supramolecular structures.

Scalable Synthesis and Industrial Relevance of this compound and its Derivatives

For any new compound to have a significant impact, its synthesis must be scalable to an industrial level in a cost-effective and environmentally friendly manner. While this compound is currently primarily a research chemical, the broader class of fluorene derivatives has significant industrial relevance, particularly in the electronics and pharmaceutical sectors.

The development of scalable synthetic routes for key intermediates, such as 2-substituted-9-fluorenones, is a major focus of process chemistry research. Methodologies that utilize readily available starting materials, minimize the number of synthetic steps, and employ robust and high-yielding reactions are crucial for industrial viability. Palladium-catalyzed cross-coupling reactions, for example, have been widely used for the synthesis of substituted fluorenones and offer good scalability.

The industrial application of fluorene-carbamate derivatives will likely be in high-value areas such as specialty polymers for electronics or as key intermediates in the synthesis of pharmaceuticals. For these applications, not only the scalability of the synthesis but also the purity of the final product is of utmost importance. Therefore, the development of efficient purification techniques will be a critical aspect of the industrial production of these compounds. The ongoing research into green and continuous manufacturing processes, such as flow chemistry, will be instrumental in making the production of this compound and its derivatives more sustainable and economically feasible for large-scale applications.

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